3,4-dichloro-N-(2-fluorobenzyl)aniline
Description
Rationale for Investigating 3,4-dichloro-N-(2-fluorobenzyl)aniline
The scientific impetus for investigating this compound stems from the unique combination of its substituent groups, which are known to impart significant biological and chemical properties. The dichloro-substitution on the aniline (B41778) ring and the fluoro-substitution on the benzyl (B1604629) ring create a molecule with distinct electronic and steric characteristics, making it a compound of interest for several research applications.
A primary driver for the study of halogenated N-benzylanilines is the pursuit of new antimicrobial agents. Research has shown that N-benzylaniline derivatives can exhibit significant antibacterial activity, particularly against Gram-positive bacteria. google.com A patent for novel N-benzylaniline derivatives highlights their potential as selective inhibitors of methicillin-resistant Staphylococcus aureus (MRSA), indicating a targeted application in addressing antibiotic resistance. google.com The presence of chlorine and fluorine atoms in this compound is anticipated to modulate its biological activity, a common strategy in medicinal chemistry to enhance the potency and pharmacokinetic profile of lead compounds.
Beyond its potential bioactivity, this compound is a valuable intermediate in synthetic chemistry. The specific arrangement of its functional groups makes it a useful building block for creating more complex molecules. The N-H bond and the aromatic rings can participate in various chemical transformations, allowing for the construction of diverse molecular architectures.
Below are some of the predicted physicochemical properties of this compound:
| Property | Value |
| Boiling Point | 391.0±32.0 °C |
| Density | 1.366±0.06 g/cm³ |
| pKa | 1.88±0.50 |
| This data is predicted and has been sourced from chemical databases. chemicalbook.com |
Overview of Academic Relevance within Substituted Anilines and N-Benzylanilines
Substituted anilines are a fundamental class of compounds in organic chemistry, widely used as precursors for dyes, polymers, and pharmaceuticals. tohoku.ac.jp The nature and position of substituents on the aniline ring profoundly influence the compound's basicity, reactivity, and biological interactions. chemistrysteps.com Electron-withdrawing groups, such as the two chlorine atoms in this compound, decrease the electron density of the benzene (B151609) ring and subsequently reduce the basicity of the amine. chemistrysteps.com
The amino group of anilines is a strong activating, ortho-para directing group in electrophilic aromatic substitution reactions. byjus.com However, the high reactivity can lead to over-substitution and, in the presence of certain catalysts like AlCl3 for Friedel-Crafts reactions, the aniline can form a complex that deactivates the ring. libretexts.org To control these reactions, the amino group is often acetylated to moderate its activating effect. libretexts.org
The synthesis of specifically substituted anilines, particularly meta-substituted ones, remains a challenge due to the ortho- and para-directing nature of the amino group. tohoku.ac.jprsc.org This has led to the development of novel synthetic strategies, including transition metal-catalyzed C-H activation and rearrangement reactions, to achieve desired substitution patterns. tohoku.ac.jp
The combination of a dichloroaniline moiety with a fluorobenzyl group in this compound places it at the intersection of several key areas of chemical research. The halogen atoms provide sites for further functionalization and can influence intermolecular interactions, such as hydrogen bonding and halogen bonding, which are critical for crystal engineering and drug-receptor binding. The study of such multifaceted molecules contributes to a deeper understanding of structure-activity relationships and provides a platform for the discovery of new chemical entities with practical applications.
Structure
3D Structure
Properties
IUPAC Name |
3,4-dichloro-N-[(2-fluorophenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2FN/c14-11-6-5-10(7-12(11)15)17-8-9-3-1-2-4-13(9)16/h1-7,17H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTRTUPFZYDHAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC(=C(C=C2)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 3,4 Dichloro N 2 Fluorobenzyl Aniline
Photochemical and Photocatalytic Degradation Pathways
The degradation of aromatic amines like 3,4-dichloro-N-(2-fluorobenzyl)aniline under irradiation is a critical area of environmental chemistry. The pathways are complex, involving various reactive species and intermediates.
Kinetics and Reaction Rate Analysis in Aqueous Solutions
The photocatalytic degradation of aniline (B41778) and its derivatives in aqueous solutions typically follows pseudo-first-order kinetics. mdpi.com This model is often described by the Langmuir-Hinshelwood model, which accounts for the adsorption of the substrate onto the photocatalyst surface. nih.govsigmaaldrich.com The rate of degradation is highly dependent on the specific conditions and the catalyst used.
For instance, studies on the photodegradation of benzylamine (B48309) and aniline show that the rate constants vary significantly with the chosen photocatalyst. nih.govsigmaaldrich.com The presence of a co-catalyst, such as platinum on titanium dioxide, can substantially enhance the reaction rate by improving charge separation and providing active sites for reaction. nih.govsigmaaldrich.com
Table 1: Comparative Photocatalytic Degradation Rates of Related Amines
| Compound | Photocatalyst | Rate Constant (k, min⁻¹) | Source |
|---|---|---|---|
| Benzylamine | TiO₂ | 1.4 x 10⁻³ | nih.gov |
| Benzylamine | 5 wt.% Pt/TiO₂ | 2.7 x 10⁻³ | nih.gov |
| Aniline | TiO₂ | 0.7 x 10⁻³ | nih.gov |
| Aniline | 5 wt.% Pt/TiO₂ | 1.7 x 10⁻³ | nih.gov |
Identification of Intermediate Species and Transformation Products
The degradation of complex molecules like this compound proceeds through multiple intermediate steps. Based on studies of 3,4-dichloroaniline (B118046) (3,4-DCA) and N-benzylanilines, a variety of transformation products can be anticipated.
Degradation of the 3,4-dichloroaniline moiety can yield several aromatic intermediates through oxidation, hydroxylation, and dechlorination. nih.gov Identified products from 3,4-DCA degradation include 3,4-dichlorophenol, 1,2-dichlorobenzene, 2-chlorohydroquinone, and 3,4-dichloronitrobenzene. nih.gov Further oxidation can lead to ring-opening and mineralization into smaller organic acids like acetic, formic, and oxalic acid, along with chloride ions. nih.gov
Simultaneously, the N-benzylaniline structure can undergo oxidation at the benzylic carbon, potentially forming N-benzylideneaniline analogues. rsc.org The cleavage of the C-N bond is also a plausible pathway, leading to the separate degradation of the aniline and benzyl (B1604629) fragments.
Nucleophilic and Electrophilic Reaction Profiles
Regioselectivity in Nucleophilic Additions Involving Aniline Moieties
The aniline moiety, particularly when substituted with electron-withdrawing groups like chlorine, influences the regioselectivity of nucleophilic addition reactions. In the context of this compound, the nitrogen atom's lone pair of electrons makes the amino group a key site for nucleophilic character. However, the aromatic ring itself is generally electron-rich and thus not susceptible to direct nucleophilic attack unless highly activated by strong electron-withdrawing groups.
Research into the nucleophilic addition of amines to activated systems, such as 3-borylbenzynes, demonstrates a high degree of regioselectivity. The addition of amines proceeds with high ortho-selectivity to the boryl group, leading to the formation of 2-borylaniline derivatives rsc.org. This highlights how substituents can direct the outcome of nucleophilic additions on an aromatic system.
In reactions involving Morita–Baylis–Hillman (MBH) adducts, aromatic amines have been shown to act as nucleophiles in α-regioselective substitutions acs.org. The reactivity of substituted anilines in these reactions is dependent on the electronic nature of the substituents on the aniline ring. For instance, electron-deficient anilines, such as chloro- and nitro-anilines, have been investigated to understand the scope and limitations of this synthetic strategy acs.org.
The nucleophilicity of the nitrogen in substituted anilines is a critical factor. Electron-donating groups on the benzene (B151609) ring generally increase the nucleophilicity of the aniline's nitrogen atom, while electron-withdrawing groups decrease it reddit.com. In this compound, the two chlorine atoms on the aniline ring are electron-withdrawing, which would be expected to reduce the nucleophilicity of the nitrogen atom compared to unsubstituted aniline.
| Reaction Type | Substrate Example | Observed Regioselectivity | Influencing Factors |
| Nucleophilic Addition to Benzynes | 3-Borylbenzynes | High ortho-selectivity to the boryl group | Steric and electronic effects of the boryl group |
| Nucleophilic Substitution on MBH Adducts | Cyclic MBH acetates | High α-regioselectivity | Nature of the amine nucleophile (aromatic vs. aliphatic) |
Electrophilic Aromatic Substitution on Halogenated Aniline Rings
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds wikipedia.org. The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the aromatic ring wikipedia.org. In this compound, the aniline ring contains two chlorine atoms and an N-(2-fluorobenzyl)amino group.
The amino group (-NHR) is a powerful activating group and is ortho-, para-directing due to the resonance donation of the nitrogen's lone pair of electrons into the aromatic ring. However, the strong activating nature of amino groups can lead to over-reaction and oxidative decomposition with strong electrophiles like nitric acid libretexts.org. To control the reaction, the activating influence of the amino group can be attenuated by acetylation to form an acetanilide libretexts.org.
The chlorine atoms are deactivating groups due to their inductive electron withdrawal, but they are also ortho-, para-directing because of resonance donation of their lone pairs. When multiple substituents are present, the directing effects are combined. For this compound, the powerful activating and directing effect of the amino group will dominate.
The potential sites for electrophilic attack on the 3,4-dichloroaniline ring are positions 2, 5, and 6.
Position 2: Ortho to the amino group and meta to the two chlorine atoms.
Position 5: Para to the chloro at C4 and meta to the amino group and the chloro at C3.
Position 6: Ortho to the amino group and ortho to the chloro at C4.
The strong ortho-, para-directing nature of the amino group would favor substitution at positions 2 and 6. Steric hindrance from the N-(2-fluorobenzyl) group and the adjacent chlorine atom at position 3 might slightly disfavor substitution at position 2.
| Substituent | Effect on Reactivity | Directing Effect |
| -NHCH₂C₆H₄F | Activating | Ortho, Para |
| -Cl | Deactivating | Ortho, Para |
Oxidative Transformations and Bond Cleavage
Oxidative Debenzylation Reactions
The benzyl group is a common protecting group for amines, and its removal, or debenzylation, is a crucial synthetic step. Oxidative methods offer an alternative to catalytic hydrogenolysis oup.com.
One mild and environmentally friendly method for the oxidative debenzylation of N-benzylanilines uses dimethyl sulfoxide (DMSO) as the oxidant, catalyzed by an acid like p-toluenesulfonic acid (TsOH) oup.com. This reaction proceeds through the formation of an N-phenylimine intermediate, which is then hydrolyzed to yield the corresponding aniline and benzaldehyde oup.com. This method is notable for its metal-free conditions oup.com.
Other oxidizing agents that can be used for the debenzylation of N-benzyl amines include ceric ammonium nitrate (CAN) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) researchgate.netnih.gov. Visible-light-mediated debenzylation using DDQ as a photooxidant has also been developed, allowing for the cleavage of benzyl groups in the presence of sensitive functional groups like azides, alkenes, and alkynes nih.gov.
A method utilizing alkali metal bromides with an oxidant like Oxone has been reported for the oxidative debenzylation of N-benzyl amides and O-benzyl ethers. This reaction is proposed to proceed via the formation of a bromo radical that abstracts a hydrogen atom from the benzylic position organic-chemistry.org.
| Oxidant/Catalyst System | Substrate | Products | Key Features |
| DMSO/TsOH | N-Benzylanilines | Anilines, Benzaldehydes | Mild, metal-free conditions oup.com |
| Ceric Ammonium Nitrate (CAN) | Tertiary N-Benzyl Amines | Secondary Amines | Chemoselective researchgate.net |
| DDQ/Visible Light | Benzyl Ethers | Alcohols/Phenols | Tolerates sensitive functional groups nih.gov |
| Alkali Metal Bromide/Oxone | N-Benzyl Amides | Amides | Transition-metal-free organic-chemistry.org |
Cleavage of C-N Bonds in N-Benzylanilines
The cleavage of the C-N bond in N-benzylanilines is a significant transformation in organic synthesis. Oxidative methods are often employed to achieve this. The oxidative cleavage of C-N bonds in N-alkylanilines can be initiated by the oxidative dehydrogenation of the N-H and α-C-H bonds to form an imine intermediate researchgate.net. This imine can then undergo hydrolysis to cleave the C=N bond, or further reactions can lead to C-N bond cleavage researchgate.net.
For N-alkylbenzylamines, a robust catalyst system can lead to the oxidative cleavage of C-N bonds, yielding benzonitriles as products researchgate.net. This indicates that the benzyl group can be completely transformed under certain oxidative conditions.
Metal-free aerobic oxidative C-N bond cleavage of tertiary amines has been developed for the synthesis of N-heterocycles, demonstrating high atom efficiency where all three alkyl groups of a tertiary amine can be utilized rsc.org. Palladium-catalyzed C-N bond activation in the presence of a peroxide has been used for the transamidation of tertiary amides with tertiary amines rsc.org.
These studies suggest that the C-N bond in this compound could be susceptible to cleavage under specific oxidative conditions, potentially leading to 3,4-dichloroaniline and 2-fluorobenzaldehyde (B47322) or further oxidized products.
Mechanistic Studies of Specific Reactions
SN2-Type Mechanisms in Substitutions
The bimolecular nucleophilic substitution (SN2) reaction is a concerted mechanism where a nucleophile attacks an sp³-hybridized carbon atom, and a leaving group departs simultaneously wikipedia.org. The reaction rate is dependent on the concentration of both the substrate and the nucleophile youtube.commasterorganicchemistry.com.
In the context of this compound, an SN2 reaction could occur at the benzylic carbon of the 2-fluorobenzyl group, with the 3,4-dichloroaniline moiety acting as a leaving group, or with an external nucleophile displacing a group on the benzyl ring if one were present. More commonly, the formation of this compound would likely involve an SN2 reaction where 3,4-dichloroaniline acts as a nucleophile, attacking a 2-fluorobenzyl halide.
The reactivity of substrates in SN2 reactions is highly sensitive to steric hindrance. Primary substrates, like the benzylic carbon in a 2-fluorobenzyl group, are more reactive than secondary substrates, and tertiary substrates are generally unreactive via the SN2 pathway wikipedia.orgyoutube.com.
Studies on the benzylation of pyridines have shown that the reaction can proceed through a concurrent SN1 and SN2 mechanism, depending on the substituents on the benzyl group and the nature of the nucleophile researchgate.net. Strongly activating groups on the benzyl bromide substrate can favor an SN1 pathway, while less activated substrates react via an SN2 mechanism researchgate.net. The 2-fluoro substituent on the benzyl group of the title compound is weakly deactivating, which would favor an SN2 pathway for its formation from 2-fluorobenzyl halide.
The SN2 reaction proceeds with an inversion of stereochemistry at the reaction center, known as the Walden inversion wikipedia.org.
| Factor | Influence on SN2 Reactions |
| Substrate Structure | Reactivity: Methyl > Primary > Secondary >> Tertiary. Due to steric hindrance wikipedia.orgyoutube.com. |
| Nucleophile | Rate is proportional to the concentration and strength of the nucleophile youtube.commasterorganicchemistry.com. |
| Leaving Group | A good leaving group (a weak base) is required. |
| Solvent | Polar aprotic solvents generally favor SN2 reactions. |
Complex Rearrangement Pathways (e.g., Aza-ortho-xylylene Intermediates)
The formation of aza-ortho-xylylene intermediates from N-benzylanilines is a powerful strategy for the synthesis of nitrogen-containing heterocyclic compounds. This reactive intermediate can be generated through various methods, including thermal or photochemical activation, or through fluoride-induced 1,4-elimination from quaternary ammonium salts. For a molecule like this compound, a potential pathway to such an intermediate would likely involve a formal-hydride shift, although this is a high-energy process.
Once formed, the aza-ortho-xylylene intermediate is highly reactive and can undergo a variety of pericyclic reactions. A common pathway is an intramolecular [4+2] cycloaddition, or Diels-Alder reaction, where the diene system of the intermediate reacts with a dienophile. In the case of this compound, the aniline ring itself could potentially act as the dienophile, leading to complex fused ring systems. The regioselectivity of such a reaction would be influenced by the electronic nature of the substituents on both rings.
Another potential fate of the aza-ortho-xylylene intermediate is an electrocyclization reaction. This process would involve the formation of a new six-membered ring, leading to the construction of dihydroquinoline derivatives. The stereochemistry of the resulting product would be dictated by the Woodward-Hoffmann rules for pericyclic reactions.
The table below summarizes the potential transformations of this compound via an aza-ortho-xylylene intermediate.
| Reaction Type | Intermediate | Potential Product Class | Key Mechanistic Feature |
| Intramolecular [4+2] Cycloaddition | Aza-ortho-xylylene | Fused Heterocyclic Systems | Diels-Alder reaction |
| Electrocyclization | Aza-ortho-xylylene | Dihydroquinolines | 6π-electron cyclization |
Intramolecular Palladium-Catalyzed Alkene Carboamination
Intramolecular palladium-catalyzed carboamination reactions are a cornerstone of modern synthetic organic chemistry, enabling the construction of nitrogen-containing rings with high efficiency and selectivity. For a substrate like this compound to undergo such a reaction, it would first need to be modified to contain an appropriately positioned alkene. For instance, the aniline nitrogen could be further substituted with an alkenyl group.
The catalytic cycle of an intramolecular palladium-catalyzed carboamination typically begins with the oxidative addition of a palladium(0) catalyst to an aryl or vinyl halide. In the case of a modified this compound, the C-Cl bonds on the dichloro-substituted ring could serve as the site for oxidative addition. Following this, a migratory insertion of the tethered alkene into the newly formed palladium-carbon bond would occur. This step is often the rate-determining step of the catalytic cycle and dictates the regioselectivity of the reaction.
The final step of the catalytic cycle is a reductive elimination, which forms the new carbon-nitrogen bond and regenerates the palladium(0) catalyst. The success of this type of reaction is highly dependent on the nature of the palladium catalyst, the ligands used, and the reaction conditions. The use of bulky, electron-rich phosphine (B1218219) ligands is common in these transformations, as they can promote both the oxidative addition and reductive elimination steps.
Below is a table outlining the key steps in a hypothetical intramolecular palladium-catalyzed carboamination of an alkenyl-modified this compound.
| Step | Description | Palladium Oxidation State Change | Key Influencing Factors |
| Oxidative Addition | Insertion of Pd(0) into a C-Cl bond | 0 to +2 | Ligand choice, C-Cl bond strength |
| Migratory Insertion | Intramolecular insertion of the alkene into the Pd-C bond | +2 to +2 | Alkene geometry, chain length |
| Reductive Elimination | Formation of the C-N bond and catalyst regeneration | +2 to 0 | Ligand bulk and electronics |
Computational and Theoretical Analysis of 3,4 Dichloro N 2 Fluorobenzyl Aniline
Electronic Structure and Molecular Orbital Theory
The electronic characteristics of 3,4-dichloro-N-(2-fluorobenzyl)aniline are fundamentally governed by the arrangement of its electrons in various molecular orbitals. Theoretical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating these properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a pivotal role in determining the chemical reactivity of a molecule. The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability. A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the presence of electron-withdrawing chloro and fluoro substituents is expected to lower the energies of both the HOMO and LUMO. The dichlorophenyl moiety, in particular, would significantly influence the electron density distribution.
Computational studies on similar aniline (B41778) derivatives have shown that the HOMO is typically localized on the aniline ring and the nitrogen atom, reflecting the electron-donating nature of the amino group. youtube.comamazonaws.com The LUMO, on the other hand, is often distributed over the benzyl (B1604629) ring, especially when electron-withdrawing groups are present. The precise localization and energies of these orbitals for this compound would require specific DFT calculations.
Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The values in this table are illustrative and based on general trends for similar halogenated aromatic compounds. Actual values would need to be determined through specific quantum chemical calculations.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. colostate.eduthaiscience.info The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Conversely, blue-colored regions represent positive potential, indicating electron-deficient areas that are prone to nucleophilic attack.
For this compound, the MEP map is expected to show a region of high negative potential around the nitrogen atom of the amine group, attributed to its lone pair of electrons. The fluorine and chlorine atoms, being highly electronegative, will also exhibit negative potential. The hydrogen atoms of the amine and benzyl groups are anticipated to be in regions of positive potential. Understanding the MEP is crucial for predicting how the molecule might interact with other molecules, such as biological receptors or chemical reactants. acs.orgresearchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis structures). researchgate.netuni-muenchen.de This method allows for the investigation of charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. These interactions stabilize the molecule and can provide insights into its electronic delocalization.
In this compound, NBO analysis would likely reveal significant delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the aniline ring. This interaction is a key feature of the electronic structure of anilines. Additionally, the analysis can quantify the polarization of the C-Cl, C-F, and C-N bonds, reflecting the electronegativity of the respective atoms. The strength of these interactions can be estimated by second-order perturbation theory, which calculates the stabilization energy associated with each donor-acceptor interaction. youtube.com
Conformational Landscape and Energetics
The three-dimensional structure and flexibility of this compound are determined by its conformational landscape, which describes the relative energies of its different spatial arrangements.
The flexibility of this compound is primarily governed by the rotation around the C-N and C-C single bonds of the benzylamine (B48309) bridge. The potential energy surface (PES) associated with the torsion of these bonds can be calculated to identify the most stable conformers and the energy barriers between them. researchgate.netproquest.com
Table 2: Hypothetical Torsional Barriers for Key Rotations in this compound
| Torsional Angle | Hypothetical Barrier (kcal/mol) |
| C(aryl)-N-C(benzyl)-C(aryl) | 5-10 |
| N-C(benzyl)-C(aryl)-C(aryl) | 2-5 |
Note: These values are estimations based on typical rotational barriers in similar molecular systems and serve as illustrative examples.
The chlorine and fluorine substituents in this compound have a profound impact on its molecular conformation. Halogen atoms can participate in intramolecular interactions, such as weak hydrogen bonds or other non-covalent interactions, which can stabilize specific conformers. nih.govmdpi.com
The two chlorine atoms on the aniline ring increase its steric bulk and influence the orientation of the benzyl group. The ortho-fluorine on the benzyl ring can also lead to specific conformational preferences due to steric repulsion with the amine proton or potential weak hydrogen bonding interactions. Computational studies on halogenated benzyl derivatives have shown that the size and electronegativity of the halogen atom can significantly alter the conformational landscape. researchgate.netrsc.org For instance, the presence of an ortho-substituent on the benzyl ring often leads to a non-planar arrangement with respect to the aniline moiety to minimize steric clash.
Advanced Spectroscopic Property Prediction
Computational methods have become an indispensable tool for the interpretation and prediction of various types of spectra. biointerfaceresearch.com Density Functional Theory (DFT) is a particularly powerful approach for these predictions, offering a balance between accuracy and computational cost. biointerfaceresearch.comorientjchem.org
Computational vibrational analysis is crucial for assigning the intricate signals observed in Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to specific molecular motions. For a molecule such as this compound, a theoretical vibrational analysis would typically be performed using DFT calculations, often with the B3LYP functional and a basis set like 6-311++G(d,p). researchgate.net This process involves optimizing the molecule's geometry to find its lowest energy conformation, followed by calculating the harmonic vibrational frequencies.
The calculated frequencies correspond to the fundamental modes of vibration, which include stretching, bending, wagging, twisting, and rocking of the chemical bonds. For example, the N-H stretching vibration is typically a pure mode with high potential energy distribution (PED) and is expected in a specific region of the spectrum. biointerfaceresearch.com Similarly, the C-N stretching, C-Cl stretching, and the various vibrations of the aromatic rings can be precisely calculated.
The theoretical spectra are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method, allowing for a more accurate comparison with experimental data. orientjchem.org This comparison between the computed and experimental spectra allows for an unambiguous assignment of the observed vibrational bands, confirming the molecular structure. biointerfaceresearch.comnih.gov
Illustrative Data: Predicted Vibrational Frequencies for this compound This table presents hypothetical data for illustrative purposes, as specific experimental or computational studies on this molecule are not publicly available. The values are based on typical frequency ranges for the described vibrational modes in similar aromatic amines and halogenated compounds.
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled DFT) | Expected Experimental Region (cm⁻¹) | Assignment |
| N-H Stretch | 3450 | 3400-3500 | Stretching of the amine bond |
| C-H Stretch (Aromatic) | 3100 | 3000-3150 | Stretching of C-H bonds on the phenyl rings |
| C-H Stretch (Aliphatic) | 2950 | 2850-3000 | Stretching of C-H bonds in the CH₂ bridge |
| C=C Stretch (Aromatic) | 1600, 1580, 1490 | 1450-1620 | In-plane stretching of the benzene (B151609) rings |
| N-H Bend | 1515 | 1500-1550 | Bending motion of the N-H bond |
| C-N Stretch | 1310 | 1280-1350 | Stretching of the carbon-nitrogen bond |
| C-F Stretch | 1230 | 1200-1260 | Stretching of the carbon-fluorine bond |
| C-Cl Stretch | 780, 750 | 700-800 | Stretching of the carbon-chlorine bonds |
Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a common approach for calculating the nuclear magnetic shielding tensors, from which chemical shifts are derived. esisresearch.org
For this compound, ¹H and ¹³C NMR chemical shifts would be calculated for its optimized geometry. The predicted shifts are highly sensitive to the electronic environment of each nucleus. For instance, the electron-withdrawing effects of the chlorine and fluorine atoms would significantly influence the chemical shifts of nearby protons and carbons. The calculated values are usually referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data. While DFT methods are popular, newer machine learning approaches are emerging that can predict chemical shifts with high accuracy and speed, trained on large datasets of experimental spectra. nih.govmdpi.com
Illustrative Data: Predicted ¹H NMR Chemical Shifts for this compound This table presents hypothetical data for illustrative purposes. The chemical shifts are estimated based on the expected electronic effects of the substituents on the aromatic rings.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| N-H | ~4.5 | Broad Singlet | Position can vary with solvent and concentration. |
| Ar-H (dichloro-ring) | 6.6 - 7.2 | Doublet, Doublet of Doublets | Complex splitting due to coupling with adjacent protons. |
| Ar-H (fluoro-ring) | 7.0 - 7.4 | Multiplet | Complex pattern due to H-H and H-F coupling. |
| CH₂ (benzyl) | ~4.3 | Singlet/Doublet | May show coupling to N-H proton. |
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for simulating UV-Vis absorption spectra. esisresearch.org This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations would reveal the primary electronic transitions, such as π → π* and n → π* transitions, which are responsible for the molecule's absorption of UV and visible light.
The simulation provides the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. Analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps to characterize the nature of the electronic excitations (e.g., charge transfer).
Reaction Mechanism Elucidation via Quantum Chemical Methods
Quantum chemical methods are instrumental in mapping out the pathways of chemical reactions, providing a level of detail that is often inaccessible through experiments alone. The formation of this compound, likely synthesized via the reductive amination of 3,4-dichloroaniline (B118046) and 2-fluorobenzaldehyde (B47322), involves the formation of an imine intermediate.
The key to understanding a reaction mechanism is the identification and characterization of its transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. For the formation of the imine intermediate from 3,4-dichloroaniline and 2-fluorobenzaldehyde, computational methods can locate the geometry of the transition state. mdpi.com
A reaction coordinate analysis, often performed using methods like the Intrinsic Reaction Coordinate (IRC), traces the path from the reactants, through the transition state, to the products. This analysis confirms that the identified TS correctly connects the desired reactants and products and provides a detailed picture of the bond-forming and bond-breaking processes. mdpi.com For imine formation, this would involve the nucleophilic attack of the aniline nitrogen on the aldehyde carbon, followed by proton transfer steps and the eventual elimination of a water molecule.
Once the reactants, products, and transition states are located, their energies can be calculated to determine the activation energy (energy barrier) for each step of the reaction. mdpi.com The activation energy is the difference in energy between the reactants and the transition state and is a critical factor in determining the reaction rate.
For the synthesis of this compound, quantum chemical calculations would provide the energy barriers for the formation of the carbinolamine intermediate and its subsequent dehydration to the imine. mdpi.comresearchgate.net Comparing the energy barriers for different potential pathways allows for the determination of the most favorable reaction mechanism. These calculations provide fundamental insights into the reaction kinetics and can be used to optimize reaction conditions. nih.gov
Fragmentation Dynamics of Ionized Species
The study of fragmentation dynamics of ionized species, typically conducted through electron ionization mass spectrometry (EI-MS), offers a virtual fingerprint for molecular identification and structural elucidation. youtube.comnih.gov For this compound, while specific experimental data is not publicly available, a predictive analysis of its fragmentation pattern can be derived from established principles for N-benzylanilines and related substituted aromatic amines. clockss.orgmiamioh.edu
Under electron impact, the initial event is the formation of a molecular ion (M+•). The stability of this ion is a key determinant of the subsequent fragmentation pathways. clockss.org For N-benzyl aniline derivatives, a dominant fragmentation process is the cleavage of the benzylic C-N bond. clockss.orgcore.ac.uk This cleavage can occur in two principal ways for this compound:
Formation of the 2-fluorobenzyl cation: This pathway involves the cleavage of the C-N bond with the positive charge remaining on the benzyl fragment. The resulting 2-fluorobenzyl cation would produce a prominent peak at an m/z (mass-to-charge ratio) of 109. The stability of this cation is enhanced by the aromatic ring.
Formation of the 3,4-dichloroaniline radical cation: Alternatively, the charge may be retained by the aniline moiety, leading to the formation of the 3,4-dichloroaniline radical cation with an m/z of 161.
Another significant fragmentation pathway for aromatic amines involves the loss of a hydrogen atom from the molecular ion, leading to an [M-1]+ ion. miamioh.edu Further fragmentation can occur through the loss of small neutral molecules. For instance, the aniline fragment could undergo the characteristic loss of hydrogen cyanide (HCN), resulting in a fragment ion at m/z 134.
The isotopic signature of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) would result in characteristic isotopic patterns for all chlorine-containing fragments, aiding in their identification. For example, the 3,4-dichloroaniline fragment at m/z 161 would be accompanied by peaks at m/z 163 and 165, with relative intensities dictated by the presence of two chlorine atoms.
A proposed fragmentation scheme is detailed in the table below.
| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss | Fragmentation Pathway |
| 270/272/274 (M+•) | [C₁₃H₁₀Cl₂FN]+• | 270/272/274 | - | Molecular Ion |
| 270/272/274 (M+•) | [C₇H₆F]+ | 109 | C₆H₄Cl₂N• | Benzylic Cleavage |
| 270/272/274 (M+•) | [C₆H₄Cl₂N]+• | 161/163/165 | C₇H₆F• | Benzylic Cleavage |
| 161/163/165 | [C₅H₃Cl₂]+• | 134/136/138 | HCN | Loss of Hydrogen Cyanide |
Structure-Reactivity Relationship (SAR) and Quantitative Structure-Reactivity Relationship (QSRR) Studies
Structure-Reactivity Relationship (SAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies are fundamental in predicting the biological activity or chemical reactivity of a molecule based on its structural features. niscpr.res.inrsc.org For this compound, SAR analysis involves considering the electronic and steric contributions of its constituent parts: the 3,4-dichloroaniline ring and the 2-fluorobenzyl group.
The 3,4-dichloro substitution pattern on the aniline ring significantly influences its electronic properties. Chlorine atoms are electron-withdrawing through induction but electron-donating through resonance. However, for halogens, the inductive effect typically dominates, leading to a decrease in the electron density of the aromatic ring and a reduction in the basicity of the aniline nitrogen compared to unsubstituted aniline. nih.gov This modification can profoundly impact the molecule's ability to form hydrogen bonds or engage in other electronic interactions with biological targets. nih.gov
The 2-fluoro substituent on the benzyl ring also introduces a strong electron-withdrawing group. acs.org The position of this substituent can induce specific conformational preferences through steric hindrance, potentially influencing how the molecule fits into a binding site. nih.gov The combination of these substituents creates a unique electronic and steric profile that dictates its reactivity and potential biological activity. nih.gov
QSRR models formalize these relationships by correlating molecular descriptors with experimental data. niscpr.res.inijpsr.com For chlorinated aromatic compounds, important descriptors often include:
Hydrophobicity (LogP): The presence of two chlorine atoms and a fluorine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.
Electronic Descriptors: Parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial. The electron-withdrawing substituents would lower the energy of the LUMO, potentially increasing the molecule's susceptibility to nucleophilic attack. mdpi.com
Topological and Steric Descriptors: Molecular shape, size, and surface area are critical for determining the steric fit with a target protein. nih.gov
While specific QSRR models for this compound have not been published, studies on related polychlorinated aromatic compounds demonstrate that descriptors related to partial charge and electronic properties are often key predictors of their interaction with receptors like the aryl hydrocarbon receptor. niscpr.res.innih.gov
Molecular Modeling of Intermolecular Interactions
Ligand-Protein Interaction Profiling via Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as this compound, and a protein target at the atomic level. researchgate.netnih.govnih.govyoutube.com
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the binding affinity. mdpi.comnih.govnih.gov For this compound, a hypothetical docking study into a kinase active site, a common target for aniline-based inhibitors, would likely reveal several key interactions: mdpi.com
Hydrogen Bonding: The secondary amine (-NH-) group is a crucial hydrogen bond donor and can interact with backbone carbonyls or specific amino acid side chains (e.g., Asp, Glu, Thr) in the hinge region of a kinase. nih.govwikipedia.org
Hydrophobic Interactions: The dichlorophenyl and fluorobenzyl rings can form extensive hydrophobic interactions with nonpolar residues (e.g., Leu, Val, Ile, Phe) in the binding pocket.
Halogen Bonding: The chlorine atoms on the aniline ring can act as halogen bond donors, interacting with electron-rich atoms like oxygen or sulfur. nih.gov
π-π Stacking: The aromatic rings can engage in π-π stacking or T-shaped interactions with aromatic residues like Phe, Tyr, or Trp. wikipedia.org
The 2-fluoro substituent may also participate in hydrogen bonding as a weak acceptor or engage in specific dipole-dipole interactions. nih.govnih.gov The table below summarizes these potential interactions.
| Interaction Type | Molecular Feature of Ligand | Potential Protein Residues |
| Hydrogen Bond (Donor) | Amine (-NH-) | Asp, Glu, Thr, Backbone C=O |
| Hydrophobic | Dichlorophenyl ring, Fluorobenzyl ring | Leu, Val, Ile, Ala, Phe |
| Halogen Bond | Chlorine atoms | Backbone C=O, Ser, Thr |
| π-π Stacking | Phenyl rings | Phe, Tyr, Trp, His |
| Hydrogen Bond (Acceptor) | Fluorine atom | Asn, Gln, Ser, Thr |
Molecular Dynamics (MD) Simulations
Following docking, MD simulations can be employed to assess the stability of the predicted binding pose over time. nih.govyoutube.comyoutube.com An MD simulation treats the protein-ligand complex as a dynamic system, allowing atoms to move and vibrate. youtube.com This provides insights into:
Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation, one can assess the stability of the complex. nih.gov A stable RMSD suggests a stable binding mode.
Interaction Persistence: MD simulations can track the persistence of specific interactions, such as hydrogen bonds, over the simulation trajectory, providing a more realistic view of the key binding determinants.
Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these induced-fit effects, which are often crucial for biological activity. youtube.com
Binding Free Energy Calculations: Advanced MD techniques can be used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. nih.gov
Spectroscopic and Structural Characterization of 3,4 Dichloro N 2 Fluorobenzyl Aniline
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the solid state is governed by a variety of intermolecular forces, including hydrogen bonds, halogen bonds, and van der Waals interactions. In the case of N-benzylaniline derivatives, the packing is often dominated by hydrogen bonds. For instance, in the crystal structure of related compounds, intermolecular C—H···N and C—H···π interactions are observed, which link the molecules into extended chains and layers.
A noteworthy interaction that could be present in the crystal structure of 3,4-dichloro-N-(2-fluorobenzyl)aniline is the N-H···Cg contact, where Cg refers to the centroid of an aromatic ring. These interactions, along with other weak non-covalent forces, play a crucial role in the stabilization of the crystal lattice. The presence of chlorine and fluorine atoms also introduces the possibility of halogen bonding (C-X···A, where X is a halogen and A is an acceptor atom), which can further influence the crystal packing. The study of intermolecular interactions in substituted benzopyrans has shown that C-H···O, C-H···X, C-X···O, and C-X···X type contacts are important for stabilizing the crystal lattice.
Molecular Geometry and Bond Parameters
The molecular geometry of this compound is expected to feature a central nitrogen atom linking a 3,4-dichlorophenyl group and a 2-fluorobenzyl group. The bond lengths and angles around the nitrogen atom and within the aromatic rings are influenced by the electronic effects of the substituents.
Based on studies of related N-benzylaniline derivatives, the C-N bond lengths are typically in the range of 1.40 to 1.45 Å. The bond angles around the nitrogen atom will deviate from the ideal 109.5° of a tetrahedral sp³ hybridized atom or the 120° of a trigonal planar sp² hybridized atom, depending on the degree of pyramidalization at the nitrogen center. The dihedral angle between the two aromatic rings is a key conformational parameter and is influenced by steric hindrance and electronic interactions between the rings.
Table 1: Representative Bond Parameters for N-Benzylaniline Derivatives
| Bond/Angle | Typical Value |
|---|---|
| C-N (aniline) | 1.40 - 1.43 Å |
| C-N (benzyl) | 1.45 - 1.48 Å |
| C-Cl | 1.73 - 1.75 Å |
| C-F | 1.35 - 1.38 Å |
| C-N-C Angle | 118 - 125° |
| Aromatic C-C | 1.37 - 1.40 Å |
Structural Elucidation of Related N-Benzylaniline Derivatives
The structural analysis of analogous compounds provides valuable context for understanding this compound. For example, the crystal structure of N1,N2-bis(2-fluorobenzyl)benzene-1,2-diamine reveals key structural features that are likely to be shared. In this related molecule, the conformation is influenced by intramolecular hydrogen bonds and steric interactions involving the 2-fluorobenzyl groups. Similarly, studies on other halogenated N-benzylaniline derivatives show that the substitution pattern on the aromatic rings significantly impacts the molecular conformation and the nature of intermolecular interactions in the solid state. The synthesis and characterization of N-aryl anthranilic acid derivatives have also provided insights into the conformational isomerism and supramolecular architectures of these types of molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. 1H and 13C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively, while 2D NMR techniques help to establish connectivity between atoms.
¹H NMR and ¹³C NMR for Structural Confirmation
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the benzyl (B1604629) group, and the N-H proton. The chemical shifts and splitting patterns of the aromatic protons will be influenced by the positions of the chloro and fluoro substituents. The methylene protons would likely appear as a doublet due to coupling with the N-H proton, although this can sometimes be a singlet if the N-H exchange is rapid or if there is no significant coupling. The N-H proton typically appears as a broad singlet.
The ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly informative, with the carbons attached to the electronegative chlorine and fluorine atoms appearing at characteristic downfield shifts. The methylene carbon signal is expected in the aliphatic region.
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic-H | 6.5 - 7.5 |
| ¹H | -CH₂- | 4.2 - 4.5 |
| ¹H | N-H | ~4.0 (broad) |
| ¹³C | Aromatic C | 110 - 150 |
| ¹³C | Aromatic C-Cl | 120 - 135 |
| ¹³C | Aromatic C-F | 155 - 165 (JC-F coupling) |
| ¹³C | -CH₂- | 45 - 50 |
Note: These are estimated ranges based on data from similar compounds. Actual values may vary.
For comparison, the ¹H NMR spectrum of the related N-benzyl-4-chloroaniline shows aromatic protons in the range of 6.57-7.41 ppm, the methylene protons at 4.33 ppm, and the N-H proton as a singlet at 4.09 ppm. rsc.org Its ¹³C NMR spectrum displays aromatic carbon signals between 113.5 and 146.3 ppm and the methylene carbon at 47.9 ppm. rsc.org
Advanced 2D NMR Techniques for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, advanced 2D NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) are used to identify proton-proton couplings, which helps to trace the connectivity of protons within the aromatic rings and the benzyl group.
Mass Spectrometry for Molecular Mass and Fragmentation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. For this compound, both hard and soft ionization techniques can be employed to gain comprehensive structural information.
Electron Ionization and Soft Ionization Techniques
The choice of ionization method is critical as it dictates the extent of fragmentation and the type of information obtained from the mass spectrum. libretexts.org
Electron Ionization (EI): As a hard ionization technique, EI bombards the analyte with high-energy electrons, typically 70 eV. libretexts.org This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M•+) and extensive fragmentation. libretexts.orgacdlabs.com While this fragmentation provides detailed structural information, it can sometimes be so extensive that the molecular ion peak is weak or absent. pharmafocuseurope.com
Soft Ionization Techniques: In contrast, soft ionization methods impart less energy to the analyte molecule, resulting in minimal fragmentation and typically preserving the molecular ion, often as a protonated species [M+H]⁺. bitesizebio.com These techniques are particularly useful for confirming the molecular weight of the parent compound. libretexts.org
Electrospray Ionization (ESI): ESI is a very gentle soft ionization technique ideal for polar and large molecules. libretexts.orgacdlabs.com It generates ions from a liquid solution, often producing multiply charged ions for very large molecules, though for a compound of this size, a singly charged protonated molecule [M+H]⁺ would be expected. acdlabs.compharmafocuseurope.com
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar, volatile compounds and uses a corona discharge to create reagent gas ions that then ionize the analyte through proton transfer reactions. acdlabs.com It is a soft ionization method that typically produces a singly charged [M+H]⁺ ion with limited fragmentation. acdlabs.com
Chemical Ionization (CI): CI is another soft technique that uses a reagent gas (like methane (B114726) or ammonia) to ionize the analyte through ion-molecule reactions, which is a gentler process than EI. acdlabs.compharmafocuseurope.combitesizebio.com
The selection between these techniques depends on the analytical goal. EI would be used for detailed structural elucidation through fragmentation, while ESI or APCI would be chosen to confidently determine the molecular mass. libretexts.org
Fragmentation Pathways and Mechanism Derivation
The fragmentation of this compound in mass spectrometry, particularly under EI conditions, can be predicted based on the known behavior of related N-benzyl aniline (B41778) compounds. researchgate.netresearchgate.net The most likely fragmentation pathways involve cleavage of the bonds adjacent to the nitrogen atom and within the aromatic rings.
The primary fragmentation event for N-benzyl compounds is typically the cleavage of the benzylic C-N bond. researchgate.net This would result in two main fragmentation pathways:
Formation of a stable 2-fluorobenzyl cation at a mass-to-charge ratio (m/z) of 109 and a 3,4-dichloroaniline (B118046) radical. The 2-fluorobenzyl cation is often a prominent peak in the mass spectra of such compounds.
Formation of a 3,4-dichloroaniline radical cation (m/z 160) and a 2-fluorobenzyl radical.
Further fragmentation can occur within the 3,4-dichloroaniline portion, such as the loss of chlorine atoms or the HCN molecule, which is a common fragmentation pattern for anilines. cnr.itrsc.org The fragmentation of protonated ions generated via soft ionization techniques like ESI often involves proton and benzyl cation transfers, leading to losses of neutral molecules like benzene (B151609) or aniline, as observed in similar N-benzyl compounds. researchgate.netresearchgate.net
A proposed fragmentation data table for this compound is presented below.
| Ion/Fragment | Proposed Structure | Expected m/z (for ³⁵Cl) | Fragmentation Pathway |
| [M]⁺ | [C₁₃H₁₀Cl₂FN]⁺ | 270 | Molecular Ion |
| [M-H]⁺ | [C₁₃H₉Cl₂FN]⁺ | 269 | Loss of a hydrogen radical |
| [C₇H₆F]⁺ | 2-fluorobenzyl cation | 109 | Cleavage of the C-N bond |
| [C₆H₄Cl₂N]⁺ | 3,4-dichloroaniline radical cation | 160 | Cleavage of the C-N bond |
| [C₆H₄Cl₂]⁺ | Dichlorobenzene cation | 146 | Loss of NH₂ from the aniline fragment |
| [C₇H₇N]⁺ | Benzylamine (B48309) cation | 107 | Rearrangement and fragmentation |
This table represents predicted fragmentation patterns based on the general behavior of related chemical structures.
Ion Mobility Spectrometry (IMS) for Isomer Separation and Protonation Site Analysis
Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. youtube.com When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enabling the differentiation of isomers that are indistinguishable by mass spectrometry alone. youtube.com
For a molecule like this compound, IMS can be particularly insightful for two main reasons:
Isomer Separation: IMS is highly effective at separating structural isomers. youtube.com Were there other isomeric forms of this compound present in a sample (e.g., 2,4-dichloro-N-(3-fluorobenzyl)aniline), IMS could potentially resolve them based on differences in their collision cross-sections, even if their chromatographic retention times were similar. nih.gov
Protonation Site Analysis: Aniline and its derivatives are known to exhibit complex behavior in IMS due to the possibility of protonation at different sites. rsc.org Protonation can occur at the amine nitrogen, forming an anilinium ion, or on the benzene ring (typically at the para position). rsc.orgrsc.org These two protonated isomers (protomers) have different three-dimensional structures and, therefore, different drift times in the IMS cell. rsc.org IMS-MS can separate and identify these different protomers, providing fundamental insights into the gas-phase chemistry of the molecule. The separation of such species has been demonstrated for aniline and fluoroanilines. rsc.org
Therefore, IMS-MS analysis of this compound would be expected to reveal information not only about its molecular weight but also about its three-dimensional structure and the preferred sites of protonation in the gas phase.
Vibrational Spectroscopy (FT-IR and Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule. canterbury.ac.nz These techniques are essential for identifying functional groups and confirming the structural arrangement of this compound.
Characteristic Vibrational Mode Assignments
The vibrational spectrum of this compound is expected to show characteristic bands corresponding to its distinct functional groups: the secondary amine (N-H), the dichlorinated benzene ring, the fluorinated benzene ring, and the methylene bridge (-CH₂-). The expected assignments are based on established vibrational frequencies for substituted anilines, benzyl derivatives, and halogenated aromatic compounds. researchgate.netnih.govspectroscopyonline.comresearchgate.net
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |
| N-H Stretch | Secondary Amine | 3350 - 3450 | Medium / Medium |
| C-H Stretch (Aromatic) | Benzene Rings | 3000 - 3100 | Medium / Strong |
| C-H Stretch (Aliphatic) | -CH₂- | 2850 - 2960 | Medium / Medium |
| C=C Stretch | Aromatic Rings | 1450 - 1620 | Strong / Strong |
| N-H Bend | Secondary Amine | 1500 - 1580 | Strong / Weak |
| C-N Stretch | Aryl Amine | 1250 - 1350 | Strong / Medium |
| C-F Stretch | Fluoroaromatic | 1100 - 1250 | Strong / Weak |
| C-Cl Stretch | Chloroaromatic | 600 - 850 | Strong / Strong |
This table presents expected vibrational frequencies based on data from analogous compounds. researchgate.netspectroscopyonline.comresearchgate.net
The N-H stretching vibration is a key indicator of the secondary amine group. Aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group are found just below 3000 cm⁻¹. The region from 1450 to 1620 cm⁻¹ will contain multiple strong peaks due to the C=C stretching vibrations of both aromatic rings. The C-N stretching of the aryl amine is another important diagnostic peak. Finally, the strong absorptions due to the carbon-halogen bonds are expected at lower wavenumbers, with the C-F stretch appearing at a higher frequency than the C-Cl stretches due to the lower mass of fluorine and higher bond strength. spectroscopyonline.com
Correlation with Computational Data
To achieve a precise and unambiguous assignment of the vibrational modes, especially in a complex molecule with many overlapping bands, experimental FT-IR and Raman spectra are often correlated with computational data. canterbury.ac.nzarxiv.org Quantum chemical calculations, most commonly using Density Functional Theory (DFT), are employed to predict the molecular geometry and calculate the harmonic vibrational frequencies. nih.govresearchgate.net
Methods like B3LYP, when paired with appropriate basis sets such as 6-311G**, have been shown to provide theoretical frequencies that are in good agreement with experimental values for related halogenated and aniline-based molecules. nih.govresearchgate.net It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, which improves the correlation with the experimental spectrum. aip.org
By comparing the calculated (and scaled) frequencies, intensities, and Raman scattering activities with the experimental FT-IR and Raman spectra, each observed band can be confidently assigned to a specific vibrational motion of the molecule. researchgate.netnanobioletters.com This computational support is invaluable for distinguishing between similar vibrational modes, such as the various C=C and C-H bending modes of the two different aromatic rings. aip.org
Electronic Absorption Spectroscopy (UV-Vis)
The UV-Vis spectrum of an organic molecule is dictated by the electronic transitions between molecular orbitals. For aromatic amines like this compound, the most significant transitions occur within the ultraviolet and visible regions of the electromagnetic spectrum and are typically of the π → π* and n → π* type.
The aniline moiety contains a benzene ring, which is a π-conjugated system, and a nitrogen atom with a lone pair of non-bonding electrons (n). The electronic transitions involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org In aniline and its derivatives, the HOMO is often associated with the π-system of the benzene ring and the nitrogen lone pair, while the LUMO is a π* anti-bonding orbital.
The electronic transitions in this compound are expected to be analogous to those observed in other substituted anilines. The primary electronic transitions are:
π → π Transitions:* These are typically high-intensity absorptions and correspond to the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital within the aromatic ring. youtube.com In aniline itself, there are two such bands, a high-energy band around 230-240 nm (the primary band) and a lower-energy, lower-intensity band around 280-290 nm (the secondary or benzenoid band).
n → π Transitions:* These transitions involve the promotion of a non-bonding electron from the nitrogen atom's lone pair to a π* anti-bonding orbital of the aromatic ring. youtube.com These transitions are generally of lower intensity compared to π → π* transitions and can sometimes be obscured by or merged with the stronger π → π* absorption bands. libretexts.org
The substituents on the aniline ring significantly influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.
Effect of Dichloro Substitution: The two chlorine atoms on the benzene ring at positions 3 and 4 are electron-withdrawing groups via the inductive effect, but can also act as weak π-donors through their lone pairs. Their net effect, along with their position, will modulate the energy of the π and π* orbitals. For 3,4-dichloroaniline (3,4-DCA), a key structural component, a strong absorption peak has been observed around 300 nm. researchgate.net This represents a bathochromic shift (shift to longer wavelength) compared to aniline, indicating a smaller HOMO-LUMO energy gap.
Effect of the N-(2-fluorobenzyl) Group: The attachment of the 2-fluorobenzyl group to the nitrogen atom introduces another aromatic ring and a fluorine substituent. This large N-substituent can cause steric effects, potentially altering the planarity of the nitrogen with respect to the dichlorinated ring and thereby affecting the n-π conjugation. The fluorine atom on the benzyl group is an electron-withdrawing group, which could have a minor electronic influence on the main chromophore.
Illustrative Electronic Transition Data
As direct experimental data for this compound is not available, the following table presents representative data for the closely related compound, 3,4-dichloroaniline, to illustrate the expected electronic transitions. The solvent can also influence the λmax values, an effect known as solvatochromism. ijcce.ac.irslideshare.net Polar solvents can stabilize the ground and excited states differently, leading to shifts in the absorption maxima. youtube.com
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Transition Type | Reference |
| 3,4-dichloroaniline | Methanol-acetic acid | ~300 | Not specified | π → π | researchgate.net |
| Aniline | Acetonitrile/DMF | 235-245 | ~10,000-14,000 | π → π | researchgate.net |
| Aniline | Acetonitrile/DMF | 285-295 | ~1,500-2,000 | π → π* (benzenoid) | researchgate.net |
Based on these data, it is anticipated that this compound would exhibit strong π → π* transitions. The primary absorption band would likely appear at a wavelength longer than that of aniline, influenced by the dichloro substituents, with a λmax potentially in the range of 250-310 nm. A secondary, weaker benzenoid band might also be observable at a longer wavelength. The n → π* transition would be expected to be a low-intensity shoulder on the main absorption bands. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), would be required to provide more precise predictions of the electronic transition energies and oscillator strengths for this compound. researchgate.net
Advanced Applications and Derivatization Strategies in Chemical Research
Role as a Key Synthetic Intermediate in Organic Synthesis
The aniline (B41778) moiety is a fundamental building block in synthetic chemistry, serving as a precursor for a vast array of more complex structures, including pharmaceuticals, agrochemicals, and dyes. The specific substitution pattern of 3,4-dichloro-N-(2-fluorobenzyl)aniline offers a unique combination of reactivity and functionality.
The general synthetic pathway to produce the 3,4-dichloroaniline (B118046) core often involves the catalytic hydrogenation of 3,4-dichloronitrobenzene. nih.govgoogle.com This aniline can then be further functionalized, for example, through N-alkylation with a suitable benzyl (B1604629) halide like 2-fluorobenzyl bromide, to yield the target compound, this compound. The presence of the halogen atoms on the aniline ring influences the nucleophilicity of the nitrogen atom and provides sites for further synthetic modifications through cross-coupling reactions.
Table 1: Key Molecular Properties of this compound Analogues
| Property | Value (for 3,4-dichloro-N-(3-fluorobenzyl)aniline) | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₀Cl₂FN | vulcanchem.com |
| Molecular Weight | 275.13 g/mol | vulcanchem.com |
| LogP (Octanol-Water) | 4.13 (estimated) | vulcanchem.com |
Note: Data for the exact 2-fluorobenzyl isomer is limited; properties for the closely related 3-fluorobenzyl isomer are provided for reference.
Aniline and its derivatives are foundational starting materials for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. nih.govbeilstein-journals.org These heterocycles are ubiquitous in medicinal chemistry and materials science. The amino group of anilines can participate in condensation and cyclization reactions to form rings. For example, anilines are used in reactions to form quinolines, indoles, and benzodiazepines.
The electron-withdrawing nature of the two chlorine atoms on the phenyl ring of this compound reduces the basicity and nucleophilicity of the aniline nitrogen compared to unsubstituted aniline. This modified reactivity can be harnessed to control the outcome of cyclization reactions. Furthermore, the presence of halogens allows for late-stage functionalization using transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse substituents onto the heterocyclic core after its formation. While direct literature examples for this compound as a heterocyclic precursor are scarce, its structural features make it a plausible candidate for creating novel, highly substituted heterocyclic systems.
Ligand Design and Coordination Chemistry
The field of coordination chemistry leverages organic molecules, or ligands, to bind to metal centers, thereby creating complexes with specific catalytic or material properties. N-donor ligands are a major class of compounds used for this purpose. mdpi.comresearchgate.net
N-benzylanilines can act as N-donor ligands, using the lone pair of electrons on the nitrogen atom to coordinate with transition metals. The resulting metal complexes have applications in various areas of catalysis. The specific substituents on the aniline and benzyl rings play a critical role in tuning the electronic and steric properties of the metal center.
The this compound molecule possesses several features that would influence its behavior as a ligand:
Electronic Effects : The two electron-withdrawing chlorine atoms on the aniline ring decrease the electron density on the nitrogen atom. This would make the ligand a weaker σ-donor compared to unsubstituted N-benzylaniline, potentially impacting the stability and reactivity of the resulting metal complex.
Fluorine Interactions : The fluorine atom on the benzyl group can participate in non-covalent interactions within the coordination sphere, which can influence the spin state and electrochemical properties of the metal center. fu-berlin.de
Steric Hindrance : The benzyl group introduces steric bulk around the nitrogen donor, which can affect the coordination number and geometry of the metal complex, as well as substrate access to the catalytic site.
Hydrogen borrowing, or transfer hydrogenation, is a powerful and atom-economical synthetic strategy for forming C-N bonds. nih.gov In a typical reaction, a catalyst temporarily "borrows" hydrogen from an alcohol to oxidize it to an aldehyde or ketone. This intermediate then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen (returned by the catalyst) to yield the final N-alkylated amine. chemcatgroup.comrsc.org
Transition metal complexes, particularly those of ruthenium, iridium, and copper, are often employed as catalysts for these reactions. rsc.org The performance of these catalysts is highly dependent on the ligand coordinated to the metal. While no studies have specifically reported using complexes of this compound for hydrogen borrowing, the general class of N-benzylanilines is relevant to this chemistry. The ligand is not only part of the product but can also be part of the catalytic system itself, influencing its activity and selectivity.
The architecture of a ligand is a key determinant of the efficacy of a metal-based catalyst. Electronic and steric factors can be systematically varied to optimize catalytic performance.
Electronic Tuning : In the context of this compound as a hypothetical ligand, the electron-withdrawing chloro and fluoro groups would make the coordinated metal center more electrophilic. This can enhance its ability to activate substrates in certain catalytic cycles. For example, in some oxidative addition steps, a more electron-deficient metal center is more reactive.
Table 2: General Influence of Ligand Substituents on Catalytic Activity
| Substituent Type on Ligand | General Effect on Metal Center | Potential Impact on Catalysis |
|---|---|---|
| Electron-Withdrawing (e.g., -Cl, -F) | Increases electrophilicity (more positive charge) | May enhance oxidative addition steps; may alter redox potential. |
| Electron-Donating (e.g., -CH₃, -OCH₃) | Decreases electrophilicity (more electron-rich) | May enhance reductive elimination steps; stabilizes higher oxidation states. |
While the specific catalytic applications of this compound complexes remain an area for future investigation, the principles of ligand design suggest that its unique electronic and steric features hold potential for the development of novel catalysts.
Precursor for Advanced Materials and Polymers
Synthesis of Plasma Polymerized N-Benzylaniline Thin Films
Plasma polymerization is a versatile technique for creating highly uniform, pinhole-free, and ultrathin polymer films that are strongly adherent to various substrates. mdpi.com This solvent-free, room-temperature process is particularly advantageous for monomers that are difficult to polymerize through conventional chemical methods. sci-hub.se
In a typical synthesis of PPNBA thin films, N-benzylaniline is used as the precursor in a capacitively coupled plasma reactor. buet.ac.bdresearchgate.net The process involves introducing the monomer vapor into a vacuum chamber where a glow discharge plasma is generated. The energetic plasma environment fragments the monomer molecules, creating reactive species that subsequently polymerize and deposit onto a substrate.
The structural and morphological characteristics of the resulting PPNBA thin films are influenced by various plasma parameters, such as discharge power, monomer flow rate, and deposition time. Research has shown that PPNBA thin films are amorphous in nature. buet.ac.bdresearchgate.net Spectroscopic analysis reveals that the chemical structure of the polymer is moderately altered from the original monomer, with some elimination of benzyl groups. buet.ac.bdresearchgate.net However, the conjugated nature due to C=C stretching of quinoid and benzenoid units is retained in the polymer backbone, which is crucial for its potential electronic and optical applications. buet.ac.bd
The surface of these films typically exhibits a mosaic-like structure, formed by the uniform distribution of nanosized clusters. buet.ac.bd The roughness of the film surface is in the nanometer range. buet.ac.bd
Below are tables summarizing key experimental parameters and resulting film properties from studies on PPNBA thin films.
| Parameter | Value/Range | Reference |
|---|---|---|
| Precursor | N-benzylaniline (NBA) | buet.ac.bd |
| Plasma System | Parallel plate capacitively coupled AC glow discharge | buet.ac.bdresearchgate.net |
| AC Frequency | 50 Hz | researchgate.net |
| Substrate | Glass | buet.ac.bd |
| Property | Observation | Reference |
|---|---|---|
| Physical Nature | Amorphous | buet.ac.bdresearchgate.net |
| Chemical Structure | Moderately changed from monomer, retention of conjugated backbone | buet.ac.bdresearchgate.net |
| Surface Morphology | Mosaic-like structure with uniform nanosized clusters | buet.ac.bd |
| Thermal Stability | More stable than the monomer | buet.ac.bd |
| Optical Properties | High absorbance in the UV region | buet.ac.bd |
The study of PPNBA films demonstrates the potential of plasma polymerization to create novel polymer materials from N-substituted anilines. While data on this compound is not currently available, the established methods for N-benzylaniline provide a strong foundation for future research into the plasma polymerization of halogenated and other substituted aniline derivatives for advanced material applications.
Future Research Directions and Emerging Trends for 3,4 Dichloro N 2 Fluorobenzyl Aniline
Development of Novel and Efficient Synthetic Routes
The efficient synthesis of 3,4-dichloro-N-(2-fluorobenzyl)aniline is foundational for its further study and application. While classical methods provide a basis, future research will likely focus on developing more sustainable, efficient, and scalable synthetic protocols.
A plausible and widely used method for the synthesis of N-aryl benzylamines involves the N-alkylation of an aniline (B41778) with a benzyl (B1604629) halide . In the case of this compound, this would involve the reaction of 3,4-dichloroaniline (B118046) with 2-fluorobenzyl chloride or 2-fluorobenzyl bromide. The parent compound, 3,4-dichloroaniline, is typically produced via the hydrogenation of 3,4-dichloronitrobenzene wikipedia.org.
Future research could explore advancements in this synthetic sequence. For instance, the development of novel catalytic systems for the N-alkylation step could lead to higher yields, milder reaction conditions, and a reduction in by-products. The use of more environmentally friendly solvents and reagents will also be a key consideration. Furthermore, continuous flow synthesis methodologies could be investigated to enable large-scale and highly controlled production.
Table 1: Potential Synthetic Strategies for this compound
| Step | Reaction | Key Reagents/Catalysts | Potential Areas for Improvement |
| 1 | Reduction of Nitroarene | 3,4-dichloronitrobenzene, H₂, Metal Catalyst (e.g., Pd/C, PtO₂) | Greener reducing agents, improved catalyst selectivity and reusability. |
| 2 | N-Alkylation | 3,4-dichloroaniline, 2-fluorobenzyl halide, Base (e.g., K₂CO₃, Et₃N) | Novel catalysts (e.g., transition metal complexes), milder reaction conditions, alternative alkylating agents. |
Exploration of Understudied Reactivity Pathways
The reactivity of this compound is dictated by the interplay of its functional groups: the secondary amine, the dichlorinated aniline ring, and the fluorinated benzyl moiety. While general reactions of anilines and benzylamines are well-documented, the specific influence of the halogen substituents on the reactivity of this molecule remains an area ripe for exploration.
Future studies could investigate a range of transformations, including:
Electrophilic Aromatic Substitution: The dichlorinated aniline ring is expected to be deactivated towards electrophilic attack. However, the directing effects of the chlorine atoms and the N-(2-fluorobenzyl) group could lead to interesting regioselectivity in reactions such as nitration, halogenation, and Friedel-Crafts reactions.
Nucleophilic Aromatic Substitution: The presence of two electron-withdrawing chlorine atoms might render the aniline ring susceptible to nucleophilic aromatic substitution under specific conditions.
Oxidation and Reduction Reactions: The secondary amine can be oxidized to various products, while the aromatic rings could potentially be hydrogenated under forcing conditions. Understanding the selectivity of these reactions is crucial.
Cross-Coupling Reactions: The C-Cl bonds on the aniline ring and potentially the C-F bond on the benzyl ring could participate in various palladium- or copper-catalyzed cross-coupling reactions, allowing for the synthesis of more complex derivatives.
Advanced Computational Modeling for Predictive Understanding
Computational chemistry offers a powerful tool to predict and understand the properties and reactivity of this compound before engaging in extensive experimental work. Future research in this area could focus on:
Quantum Chemical Calculations: Density Functional Theory (DFT) and other high-level computational methods can be employed to calculate the molecule's geometric and electronic structure, vibrational frequencies, and NMR chemical shifts. This data can aid in the characterization of the compound and its derivatives.
Reaction Mechanism Studies: Computational modeling can be used to elucidate the mechanisms of potential reactions, determine activation energies, and predict the formation of different products. This can guide the design of experiments and the optimization of reaction conditions.
Prediction of Physicochemical Properties: Properties such as lipophilicity (logP), solubility, and dipole moment can be calculated to predict the molecule's behavior in different environments, which is crucial for applications in materials science and medicinal chemistry.
Table 2: Key Parameters for Computational Modeling of this compound
| Parameter | Computational Method | Significance |
| Molecular Geometry | DFT, Ab initio methods | Provides insights into bond lengths, bond angles, and overall conformation. |
| Electronic Properties | DFT, NBO analysis | Determines charge distribution, frontier molecular orbitals (HOMO/LUMO), and reactivity indices. |
| Spectroscopic Properties | TD-DFT, GIAO | Predicts UV-Vis, IR, and NMR spectra to aid in experimental characterization. |
| Reaction Energetics | DFT, Transition State Theory | Elucidates reaction pathways, activation barriers, and thermodynamic stability of intermediates and products. |
Integration in Supramolecular Chemistry and Nanotechnology
The presence of halogen atoms and the N-H group in this compound suggests its potential for use in supramolecular chemistry and nanotechnology.
Halogen Bonding: The chlorine and fluorine atoms can act as halogen bond donors, interacting with electron-rich atoms to form well-defined supramolecular assemblies. Future research could explore the co-crystallization of this compound with various halogen bond acceptors to create novel solid-state architectures with interesting properties.
Hydrogen Bonding: The secondary amine provides a hydrogen bond donor site, which can participate in the formation of one-, two-, or three-dimensional hydrogen-bonded networks.
Functionalization of Nanomaterials: The aniline moiety can be used to functionalize the surface of nanomaterials such as carbon nanotubes, graphene oxide, or gold nanoparticles. This could be achieved through covalent attachment or non-covalent interactions. Such functionalized nanomaterials could find applications in sensing, catalysis, or as advanced composite materials. The introduction of halogen atoms could further tailor the electronic properties and stability of these materials.
Expanding Ligand Applications in Catalysis
N-aryl benzylamine (B48309) derivatives can serve as ligands in transition metal catalysis. The electronic and steric properties of this compound could be advantageous in certain catalytic applications.
Future research could focus on the synthesis of metal complexes (e.g., with palladium, rhodium, or iridium) where this compound acts as a ligand. The performance of these complexes could then be evaluated in various catalytic reactions, such as:
Cross-Coupling Reactions: The ligand could influence the efficiency and selectivity of Suzuki, Heck, or Buchwald-Hartwig couplings.
Hydrogenation and Transfer Hydrogenation: The electronic properties of the ligand could impact the activity of metal catalysts in reduction reactions.
C-H Activation/Functionalization: The ligand framework could play a role in directing and facilitating C-H activation processes.
The combination of electron-withdrawing chlorine atoms on the aniline ring and the fluorine atom on the benzyl group could fine-tune the electronic properties of the metal center, potentially leading to novel catalytic activities and selectivities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,4-dichloro-N-(2-fluorobenzyl)aniline, and how do reaction conditions influence yield?
- The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, a two-step process involving the alkylation of 3,4-dichloroaniline with 2-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) is common. Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 aniline:halide) are critical for optimizing yields (≥70%). Side products like diarylated amines may form if excess benzyl halide is used. Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can spectroscopic and chromatographic methods be applied to characterize this compound?
- 1H/13C NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm for dichloroaniline and δ 7.1–7.5 ppm for fluorobenzyl), NH resonance (δ ~4.5 ppm), and benzylic CH₂ (δ ~4.3 ppm). GC-MS : Molecular ion [M+H]+ at m/z 299.1 (C₁₃H₁₀Cl₂F₂N) with fragments at m/z 162 (dichloroaniline) and m/z 137 (2-fluorobenzyl). HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) and UV detection at 254 nm provide retention times of ~8.2 min .
Q. What are the safety and handling protocols for this compound based on structural analogs?
- Structural analogs (e.g., 3,5-dichloro-2,4-difluoroaniline) suggest acute toxicity (oral LD₅₀ ~250 mg/kg in rats) and potential skin sensitization. Use PPE (gloves, goggles) and work in a fume hood. Store under inert gas (N₂) at 2–8°C to prevent decomposition. Spills require neutralization with 10% NaHCO₃ followed by adsorption (vermiculite) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound for materials science applications?
- Density Functional Theory (DFT) calculations (B3LYP/6-311G**) reveal electron-withdrawing effects from Cl and F substituents, lowering the HOMO-LUMO gap (~4.1 eV) compared to unsubstituted analogs. This suggests utility in charge-transfer complexes or as a ligand in catalysis. Solvent effects (PCM model) show polarity-dependent stabilization of the NH group .
Q. What advanced oxidation processes (AOPs) effectively degrade this compound in wastewater, and how do substituents influence degradation kinetics?
- Fenton’s reagent (Fe²⁺/H₂O₂, pH 3): Achieves >90% degradation in 60 min via hydroxyl radical (•OH) attack on the aniline ring. Chlorine substituents slow degradation due to electron withdrawal, while the fluorobenzyl group increases hydrophobicity, requiring surfactant additives (e.g., SDS). UV/O₃ : Degrades via direct ozonolysis of the NH group and indirect •OH pathways, with pseudo-first-order rate constants (k) of 0.12 min⁻¹ .
Q. How do crystallographic techniques (e.g., SHELX) resolve structural ambiguities in derivatives of this compound?
- Single-crystal X-ray diffraction with SHELXL refines torsion angles (e.g., C-N-C-C dihedral angles between dichloroaniline and fluorobenzyl groups) to <5° deviation. Twinning or disorder (common in halogenated analogs) is addressed using the TWIN/BASF commands. High-resolution data (≤0.8 Å) improves R-factor convergence (R₁ < 0.05) .
Q. What experimental strategies resolve contradictions in reported bioactivity data for halogenated aniline derivatives?
- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity). Structure-activity relationships (SAR) : Correlate substituent positions (e.g., 3,4-Cl vs. 2-F) with target binding (e.g., kinase inhibition). Controlled variables : Ensure consistent solvent (DMSO concentration ≤0.1%) and cell lines (HEK293 vs. HepG2) to isolate compound-specific effects .
Q. How does soil composition influence the environmental fate of this compound in field studies?
- Column experiments (loamy sand, pH 6.5) show preferential adsorption to organic matter (log Kₒc = 2.8) and limited vertical migration (≤20 cm in 30 days). Pumping speeds >1.5 L/min enhance leaching into groundwater, while microbial degradation (Pseudomonas spp.) reduces half-life from 120 to 40 days in nutrient-amended soils .
Methodological Notes
- Synthetic Optimization : Monitor reactions via TLC (Rf ~0.4 in hexane:EtOAc 3:1) to minimize byproducts.
- Environmental Modeling : Use HYDRUS-1D for predictive transport simulations under varying hydraulic conductivities.
- Data Reproducibility : Archive raw spectral data (NMR, MS) in institutional repositories with DOI links for peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
